1-Bromo-4-cyclopentenylbenzene
Description
Contextualization within Halogenated Arenes and Cycloalkenyl Systems
1-Bromo-4-cyclopentenylbenzene belongs to two significant classes of organic compounds: halogenated arenes (or aryl halides) and cycloalkenyl systems.
Halogenated Arenes are aromatic hydrocarbons where one or more hydrogen atoms on the aromatic ring are substituted with a halogen. nih.gov The carbon-halogen bond in these compounds, such as the carbon-bromine (C-Br) bond in this compound, is polar due to the higher electronegativity of the halogen. This polarity renders the carbon atom electrophilic. Aryl halides are fundamental precursors in a multitude of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions, which are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com
Cycloalkenyl Systems are cyclic hydrocarbons containing at least one carbon-carbon double bond within the ring. These systems are more reactive than their saturated cycloalkane counterparts due to the presence of the π-bond. The double bond in the cyclopentenyl group of this compound can participate in various addition reactions and cycloadditions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org The reactivity of the cycloalkene can be influenced by the ring size, with five-membered rings like cyclopentene (B43876) showing significant utility in synthesis. researchgate.net The fusion of these two systems in this compound results in a molecule with dual reactivity, allowing for selective chemical modifications at either the aromatic ring or the cycloalkenyl moiety.
Significance of Bromine Functionality for Chemical Transformations in this compound
The bromine atom is a critical functional group that largely dictates the synthetic utility of this compound. As an aryl bromide, the compound is an excellent substrate for a wide array of powerful bond-forming reactions, a cornerstone of modern organic synthesis.
The most prominent application of the bromoarene moiety is in palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable for constructing biaryl frameworks, which are common structural motifs in pharmaceuticals and functional materials. nih.govrsc.org In a typical Suzuki-Miyaura reaction, the C-Br bond of a compound like this compound is activated by a palladium catalyst, allowing it to couple with an organoboron reagent (like an arylboronic acid) to form a new C-C bond. mdpi.comresearchgate.net The reliability and functional group tolerance of these reactions make the bromophenyl group a highly valuable synthetic handle. researchgate.net
Furthermore, the bromine atom can be transformed into other functional groups through nucleophilic aromatic substitution or converted into organometallic reagents, such as Grignard or organolithium reagents, further expanding its synthetic potential. This versatility allows chemists to use this compound as a starting material to introduce the cyclopentenylphenyl scaffold into a wide range of target molecules.
Overview of Strategic Research Directions for this compound
The strategic value of this compound in research stems from its capacity to act as a bifunctional linker and a precursor to complex molecular designs. Research directions can be broadly categorized based on the reactive handle being utilized.
Exploitation of the Aryl Bromide: A primary research focus is its use in the synthesis of novel materials and biologically active compounds. By employing cross-coupling reactions at the C-Br bond, researchers can append various organic fragments to the cyclopentenylphenyl core. rsc.orgmdpi.com This is particularly relevant in medicinal chemistry for creating libraries of potential drug candidates and in materials science for designing liquid crystals or organic light-emitting diode (OLED) components where rigid biaryl structures are often required.
Reactions of the Cycloalkenyl Group: The cyclopentenyl double bond offers a distinct site for functionalization. It can act as a dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings with high stereocontrol. wikipedia.orgorganic-chemistry.orgiitk.ac.in This allows for the fusion of new ring systems onto the existing framework, leading to polycyclic aromatic hydrocarbons or complex alicyclic structures. Research in this area could explore the synthesis of novel polymers or natural product analogues.
Sequential and Orthogonal Chemistry: The most advanced strategic use of this compound involves the sequential or orthogonal functionalization of its two reactive sites. A synthetic strategy might first involve a cross-coupling reaction at the bromine site, followed by a separate reaction at the double bond (or vice versa). This allows for the controlled and stepwise assembly of highly complex and precisely functionalized molecules from a relatively simple starting material.
Properties of this compound
| Property | Value | Source |
| CAS Number | 6725-74-2 | sigmaaldrich.comchemicalbook.comalfa-chemistry.com |
| Molecular Formula | C₁₁H₁₁Br | labshake.combetachem.biz |
| Molecular Weight | 223.11 g/mol | |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(cyclopenten-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPOIVQOJPMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468082 | |
| Record name | 1-Bromo-4-cyclopentenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-74-2 | |
| Record name | 1-Bromo-4-cyclopentenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 4 Cyclopentenylbenzene
Classical Bromination Approaches to 1-Bromo-4-cyclopentenylbenzene
This strategy involves introducing a bromine atom onto a pre-existing cyclopentenylbenzene scaffold. The key challenge lies in achieving the desired regioselectivity for substitution at the para-position of the benzene (B151609) ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. minia.edu.eg The synthesis of this compound would begin with the precursor, cyclopentenylbenzene. The cyclopentenyl group, being an electron-donating group through hyperconjugation and weak activation, directs incoming electrophiles to the ortho and para positions.
Two primary reagents are considered for this transformation: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
Molecular Bromine (Br₂): In the presence of a catalyst, Br₂ is a standard reagent for aryl bromination. libretexts.org However, a significant side reaction can be the electrophilic addition of bromine across the double bond of the cyclopentenyl moiety. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor aromatic substitution over alkene addition.
N-Bromosuccinimide (NBS): NBS is a versatile reagent used for various bromination reactions. nih.gov It is often employed for allylic and benzylic brominations via a radical pathway. wikipedia.orgmasterorganicchemistry.com However, under acidic catalysis, it can also serve as an electrophilic bromine source for aromatic substitution. organic-chemistry.org A key advantage of NBS is that it can provide a low, steady concentration of bromine, which can help to suppress side reactions like the direct bromination of the alkene. masterorganicchemistry.com
Aromatic rings like benzene are significantly stabilized and less reactive than simple alkenes. libretexts.orgualberta.ca Therefore, a catalyst is required to activate the halogenating agent. Lewis acids are typically employed for this purpose. science-revision.co.uklibretexts.org
Mechanism of Catalysis: A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), coordinates to one of the bromine atoms of a Br₂ molecule. libretexts.org This polarization weakens the Br-Br bond and generates a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring. libretexts.org The catalyst is regenerated at the end of the reaction cycle. libretexts.org Studies on Lewis acid-catalyzed benzylic bromination have also shown that the choice of catalyst and conditions can direct the reaction pathway. nih.govnih.gov
The cyclopentenyl substituent on the benzene ring is an activating group and directs electrophilic substitution to the ortho and para positions. The formation of this compound (the para product) is often sterically favored over the ortho product.
To optimize the yield of the desired para-isomer, reaction conditions can be manipulated. Lower temperatures often increase selectivity by favoring the thermodynamically more stable para product over the kinetically accessible ortho product. The choice of solvent can also influence the isomer ratio. Due to the lack of specific literature, a hypothetical product distribution is presented below.
Table 1: Hypothetical Product Distribution in the Electrophilic Bromination of Cyclopentenylbenzene
| Product Isomer | Structure | Expected Distribution | Rationale |
| para (Target) | This compound | Major Product | Steric hindrance from the cyclopentenyl group is minimized at the para position. |
| ortho | 1-Bromo-2-cyclopentenylbenzene | Minor Product | Significant steric clash between the incoming electrophile and the adjacent cyclopentenyl group. |
| meta | 1-Bromo-3-cyclopentenylbenzene | Trace/None | The meta position is electronically disfavored by the ortho, para-directing nature of the substituent. |
An alternative to direct bromination involves forming a carbon-carbon bond between a brominated benzene ring and a cyclopentenyl unit. A plausible, though less direct, approach would be a Friedel-Crafts-type alkylation of bromobenzene (B47551) with a cyclopentenyl halide or alcohol under strong acid catalysis. However, such reactions are often prone to rearrangements and polysubstitution, making them difficult to control for this specific target. A more modern and controlled approach would utilize organometallic cross-coupling, as detailed in the following section.
Electrophilic Aromatic Substitution for Aryl Bromination
Catalytic Enhancement of Electrophilic Aromatic Bromination (e.g., Lewis Acid Catalysis)
Organometallic Cross-Coupling Strategies for this compound Construction
Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal-catalyzed cross-coupling reactions. fiveable.me These methods provide a highly regiocontrolled route to the target molecule. The general approach involves coupling an aryl halide with an organometallic cyclopentenyl reagent.
A prime example is the Suzuki-Miyaura Coupling , which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org To synthesize this compound, one could couple 1,4-dibromobenzene (B42075) with a cyclopentenylboronic acid or a corresponding boronate ester. organic-chemistry.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. vulcanchem.com The differing reactivity of the two C-Br bonds in 1,4-dibromobenzene would allow for a selective mono-coupling under carefully controlled stoichiometric conditions.
Another viable method is the Heck Reaction , which couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Theoretically, the reaction of bromobenzene with cyclopentene (B43876) could be explored. However, controlling the regioselectivity to form the desired isomer and preventing side reactions can be challenging in Heck couplings involving cyclic alkenes. mdpi.com
Other cross-coupling reactions, such as those involving organozinc (Negishi), organotin (Stille), or organomagnesium (Kumada) reagents, represent further theoretical possibilities for this synthetic transformation. rsc.orgresearchgate.net
Table 2: Overview of Potential Organometallic Cross-Coupling Strategies
| Reaction Name | Aryl Partner | Cyclopentenyl Partner | Catalyst System (Typical) | Key Advantage |
| Suzuki-Miyaura | 1,4-Dibromobenzene | Cyclopentenylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance; stable and non-toxic boron reagents. wikipedia.org |
| Heck | Bromobenzene | Cyclopentene | Pd(0) complex (e.g., Pd(OAc)₂) + Base | Atom economical as it uses the alkene directly. organic-chemistry.org |
| Negishi | 1-Bromo-4-iodobenzene | Cyclopentenylzinc chloride | Pd(0) or Ni(0) complex | High reactivity of organozinc reagents. rsc.org |
| Kumada | 1,4-Dibromobenzene | Cyclopentenylmagnesium bromide | Pd(0) or Ni(0) complex | High reactivity of Grignard reagents. researchgate.net |
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Cyclopentenyl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgmychemblog.comwikipedia.org This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. libretexts.orgresearchgate.net For the synthesis of an aryl-cyclopentenyl structure like this compound, or for its subsequent functionalization, the Suzuki reaction is a powerful tool. researchgate.net
The general mechanism involves a catalytic cycle with a palladium(0) complex. mychemblog.comwikipedia.org The cycle begins with the oxidative addition of the aryl halide (like this compound) to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org
Key components and their roles in the Suzuki-Miyaura coupling are outlined in the table below:
| Component | Role | Common Examples |
|---|---|---|
| Catalyst | Facilitates the reaction cycle. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) fiveable.mevulcanchem.com |
| Ligand | Stabilizes and activates the palladium catalyst. | Triphenylphosphine (PPh₃), XPhos, SPhos fiveable.me |
| Base | Activates the organoboron compound for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ fiveable.me |
| Solvent | Dissolves reactants and facilitates the reaction. | Toluene, Dioxane, THF/Water mixtures fiveable.mevulcanchem.com |
The reactivity of the halide partner typically follows the order: I > OTf ≈ Br > Cl. wikipedia.orgfiveable.me Therefore, the bromine atom in this compound makes it a suitable substrate for these coupling reactions. vulcanchem.com
Heck Reaction Applications in the Synthesis of this compound Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.com This reaction is instrumental in the synthesis of substituted alkenes. In the context of this compound, the Heck reaction can be used to arylate an alkene with the bromocyclopentenylbenzene scaffold or to functionalize the cyclopentenyl double bond itself.
The catalytic cycle of the Heck reaction shares similarities with other palladium-catalyzed couplings, involving an oxidative addition, migratory insertion (instead of transmetalation), and a β-hydride elimination step. mdpi.comrug.nl The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org
A typical Heck reaction setup might involve:
Palladium Source : Pd(OAc)₂, PdCl₂, or palladacycles. organic-chemistry.orgrug.nl
Ligand : Phosphine (B1218219) ligands like tri-o-tolylphosphine (B155546) are common, though ligandless conditions can sometimes be employed. fiveable.merug.nl
Base : Triethylamine (B128534) (Et₃N) or potassium acetate (B1210297) (KOAc) are frequently used to neutralize the hydrogen halide produced. rug.nl
Solvent : Polar aprotic solvents like DMF or acetonitrile (B52724) (CH₃CN) are typical. rug.nl
The reductive Heck reaction is a variant that results in the hydroarylation of an alkene, forging an alkyl-aryl linkage from widely available alkenes. nih.gov
Stille Coupling in the Functionalization of Brominated Cyclopentenylbenzenes
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is known for its versatility and tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. organic-chemistry.orgwikipedia.org The main drawback is the toxicity of the tin reagents. organic-chemistry.org
For functionalizing this compound, an appropriate organostannane would be reacted in the presence of a palladium catalyst. The mechanism follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. libretexts.org
| Parameter | Description |
| Electrophile | Aryl or vinyl halides/triflates (e.g., this compound). Reactivity order is I > Br > Cl. wikipedia.org |
| Nucleophile | Organostannanes (R-Sn(Alkyl)₃). The transferring group (R) is typically sp²-hybridized (vinyl, aryl). wikipedia.org |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices. libretexts.orgresearchgate.net |
| Additives | Copper(I) salts or fluoride (B91410) ions can have a synergetic effect, enhancing reaction rates. organic-chemistry.org |
While effective, the Suzuki coupling is often preferred over the Stille reaction due to the toxicity concerns associated with organotin compounds. organic-chemistry.orgnih.gov
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction uniquely uses a dual-catalyst system, employing both palladium and copper(I) salts. wikipedia.org It is the go-to method for synthesizing alkynyl-substituted aromatic compounds from bromo-derivatives like this compound. jcsp.org.pk
The reaction proceeds through two interconnected catalytic cycles. libretexts.org The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.orglibretexts.org
Typical Sonogashira Reaction Conditions
| Component | Purpose | Examples |
|---|---|---|
| Palladium Catalyst | Main cross-coupling catalyst. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne. | CuI rsc.org |
| Base | Deprotonates the terminal alkyne and neutralizes HX. | Amines like triethylamine (Et₃N) or pyrrolidine. libretexts.org |
| Solvent | Dissolves reactants. | THF, DMF, Acetonitrile |
Copper-free Sonogashira variations exist to avoid the formation of alkyne homocoupling byproducts, which can be an issue when using a copper co-catalyst. wikipedia.orglibretexts.org
Negishi Coupling Utilizing Organozinc Intermediates
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which allows for faster reactions and the coupling of sp³, sp², and sp carbon centers. wikipedia.org However, these reagents are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org
The synthesis of a derivative from this compound via Negishi coupling would involve the reaction of the aryl bromide with an organozinc halide (R-Zn-X'). wikipedia.org The catalytic cycle is analogous to other cross-coupling reactions. illinois.edu
| Feature | Description |
| Organometallic Reagent | Organozinc compounds (R'ZnX'). wikipedia.org |
| Coupling Partners | Allows for sp³-sp², sp²-sp², and other C-C bond formations. wikipedia.orgnih.gov |
| Catalysts | Palladium complexes like Pd(PPh₃)₄ or nickel complexes like Ni(acac)₂. wikipedia.org |
| Conditions | Requires an inert, oxygen- and water-free environment. wikipedia.org |
Recent advancements have led to protocols where the organozinc reagent is generated in situ from an alkyl or alkenyl halide and zinc powder, simplifying the procedure. nih.gov
Copper-Mediated Coupling Reactions (e.g., Gilman Reagents)
While palladium dominates the cross-coupling landscape, copper-mediated reactions offer valuable alternatives. Gilman reagents, which are lithium diorganocuprates (R₂CuLi), are particularly useful. psgcas.ac.inwikipedia.org These reagents can react with organic halides, including aryl bromides, to form new carbon-carbon bonds. libretexts.orglibretexts.org
Unlike palladium-catalyzed reactions, the mechanism often involves an oxidative addition of the organic halide to the copper center, forming a transient Cu(III) intermediate, followed by reductive elimination. libretexts.orglibretexts.org Gilman reagents are known for their utility in conjugate addition reactions but are also effective in substitution reactions. psgcas.ac.in
The preparation of a Gilman reagent involves reacting an organolithium compound with a copper(I) salt, typically copper(I) iodide (CuI). psgcas.ac.inlibretexts.org 2 R-Li + CuI → R₂CuLi + LiI
These reagents are generally less tolerant of functional groups compared to the substrates in palladium-catalyzed reactions but serve as a powerful tool for specific transformations. psgcas.ac.in
Advanced Synthetic Techniques and Reaction Condition Optimization for this compound
Optimizing reaction conditions is crucial for the successful synthesis and functionalization of molecules like this compound. numberanalytics.com Key factors that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. fiveable.me
Key Optimization Strategies:
Catalyst and Ligand Screening : The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity and stability, allowing for lower catalyst loadings and the use of less reactive halides like aryl chlorides. libretexts.orgfiveable.me
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, leading to improved yields, selectivity, and safety compared to batch processes. acs.org This method allows for rapid optimization and easier scalability. numberanalytics.comacs.org
Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. organic-chemistry.org
Catalyst Loading : Minimizing the amount of palladium catalyst is critical, especially in pharmaceutical manufacturing, to reduce costs and levels of residual palladium in the final product. acs.org Optimization can reduce catalyst loading to parts-per-million (ppm) levels. acs.org
Solvent and Base Selection : The choice of solvent and base can profoundly impact reaction rates and yields. For instance, aqueous conditions are often possible in Suzuki couplings, offering a more sustainable approach. fiveable.meacs.org
These advanced techniques are vital for developing efficient, cost-effective, and environmentally friendly synthetic routes for valuable chemical intermediates. acs.org
Anhydrous Conditions and Solvent Effects on Reaction Efficacy
The efficacy of the synthesis of this compound is highly dependent on maintaining anhydrous conditions and the selection of an appropriate solvent.
Solvent Effects: The choice of solvent plays a multifaceted role in the synthesis, influencing reactant solubility, reaction rate, and selectivity. For the bromination of aromatic compounds, non-polar, aprotic solvents are generally preferred.
Dichloromethane (B109758) (CH₂Cl₂) and Carbon Tetrachloride (CCl₄): These are common solvents for bromination reactions. They are effective at dissolving the aromatic substrate and the brominating agent, while being relatively inert under the reaction conditions. Carbon tetrachloride, in particular, is a non-polar solvent that can facilitate the desired reaction pathway. doubtnut.com However, due to its toxicity, safer alternatives like dichloromethane are often favored. reddit.com
Polar Aprotic Solvents: The use of polar aprotic solvents, such as dimethylformamide (DMF), may be considered in some contexts but can influence the reaction's outcome. For instance, in certain bromination reactions, polar solvents have been observed to favor oxidation over the desired substitution.
Solvent Polarity and Selectivity: The polarity of the solvent can impact the regioselectivity of the bromination. In the case of substituted benzenes, the solvent can influence the ratio of ortho, meta, and para isomers. For the synthesis of this compound, where the incoming bromine atom is directed to the position para to the cyclopentenyl group, the solvent choice is critical to maximize the yield of the desired isomer.
The following table summarizes the general effects of solvent choice on electrophilic aromatic bromination:
| Solvent Type | Examples | General Effects on Bromination |
| Non-polar Aprotic | Dichloromethane, Carbon Tetrachloride | Generally favored for dissolving reactants and minimizing side reactions. doubtnut.com |
| Polar Aprotic | Dimethylformamide (DMF) | Can sometimes lead to undesired oxidation reactions. |
Temperature Control for Selectivity and Conversion
Temperature is a critical parameter in the synthesis of this compound, directly influencing both the rate of reaction and the selectivity towards the desired product.
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for exothermic reactions like electrophilic aromatic bromination, excessive temperatures can lead to a loss of control and the formation of undesirable byproducts. pbworks.com
Selectivity: Temperature control is paramount for achieving high regioselectivity. The cyclopentenyl group is an ortho-, para-directing activator. To favor the formation of the para-isomer (this compound) over the ortho-isomer, the reaction is typically carried out at a controlled, often lower, temperature. Lower temperatures tend to favor the thermodynamically more stable para product due to its reduced steric hindrance compared to the ortho product. For analogous brominations, reaction temperatures are often maintained between 0°C and 25°C to achieve good selectivity. In some cases, for less reactive substrates or to drive the reaction to completion, moderate heating to around 40–60°C may be necessary, but this must be balanced against the potential for increased side reactions, such as polybromination.
The impact of temperature on a typical electrophilic aromatic bromination is outlined below:
| Temperature Range | Effect on Reaction |
| Low (e.g., 0-25°C) | Favors higher regioselectivity (para-isomer). Slower reaction rate. |
| Moderate (e.g., 40-60°C) | Increases reaction rate and conversion. May decrease selectivity and increase byproduct formation. |
| High | Can lead to loss of control, significant byproduct formation (e.g., dinitration in nitration reactions), and potential decomposition. pbworks.com |
Large-Scale Synthetic Considerations and Process Optimization
Transitioning the synthesis of this compound from a laboratory scale to an industrial or large-scale process introduces several additional considerations focused on efficiency, safety, and cost-effectiveness.
Reactor Design: For large-scale production, batch reactors are common, but continuous flow reactors are gaining prominence. Continuous flow systems offer superior heat dissipation, which is crucial for managing the exothermic nature of bromination, thereby reducing the risk of runaway reactions and improving safety. nih.gov They also allow for better control over reaction parameters, leading to more consistent product quality and higher throughput.
Reagent Selection and Stoichiometry: On a large scale, the choice of brominating agent is critical. While liquid bromine is effective, its handling poses significant safety and environmental challenges. N-Bromosuccinimide (NBS) is a solid and safer alternative, though it may be more expensive. Careful control of the stoichiometry, for example, a near 1:1 molar ratio of the aromatic substrate to the brominating agent, is necessary to minimize polybromination byproducts.
Catalyst Recovery and Recycling: The Lewis acid catalyst (e.g., FeBr₃) represents a significant cost and a potential waste stream. Developing methods for the efficient recovery and recycling of the catalyst, such as through acid washing, is an important aspect of process optimization.
Waste Management: The generation of hydrogen bromide (HBr) gas as a byproduct of direct bromination is a key concern. On a large scale, this corrosive gas must be scrubbed, for instance, by absorption into water to produce hydrobromic acid, which can then be repurposed or neutralized.
Purification: The final product must be purified to remove unreacted starting materials, the catalyst, and any byproducts. For this compound, this would likely involve an aqueous workup, followed by distillation under reduced pressure to isolate the product. The boiling point of the related compound, 1-bromo-4-cyclopentylbenzene, is estimated to be around 250°C at atmospheric pressure, suggesting that vacuum distillation would be necessary to prevent decomposition at high temperatures. vulcanchem.com
A summary of key considerations for large-scale synthesis is presented in the table below:
| Consideration | Optimization Strategy |
| Safety and Heat Management | Utilize continuous flow reactors for better heat dissipation. nih.gov |
| Reagent Handling | Consider safer brominating agents like NBS over liquid bromine. |
| Byproduct Minimization | Maintain strict stoichiometric control of reactants. |
| Cost-Effectiveness | Implement catalyst recovery and recycling protocols. |
| Environmental Impact | Install scrubbers to manage corrosive byproducts like HBr. |
| Product Purification | Employ vacuum distillation for purification of the final product. vulcanchem.com |
Chemical Reactivity and Mechanistic Pathways of 1 Bromo 4 Cyclopentenylbenzene
Reactivity of the Aryl Bromide Moiety in 1-Bromo-4-cyclopentenylbenzene
The brominated benzene (B151609) ring is susceptible to several classes of reactions, including electrophilic substitution on the ring, nucleophilic substitution of the bromine atom, and metal-halogen exchange.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation known as an arenium ion, followed by deprotonation to restore the aromatic system. libretexts.orgmsu.edu
In this compound, the outcome of EAS is dictated by the directing effects of the two substituents. The bromine atom is an ortho-, para-directing deactivator, while the cyclopentenyl group (an alkyl substituent) is an ortho-, para-directing activator. Since the para position relative to bromine is occupied by the cyclopentenyl group, and vice-versa, both substituents direct incoming electrophiles to the ortho positions (C2 and C6) relative to the bromine atom. This reinforcement of directing effects simplifies the regiochemical outcome of the substitution. However, steric hindrance from the somewhat bulky cyclopentenyl group may influence the reaction kinetics.
Below is a table summarizing potential EAS reactions on this compound.
| Reaction Type | Reagents | Electrophile | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Bromo-2-nitro-4-cyclopentenylbenzene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-Bromo-5-cyclopentenylbenzenesulfonic acid |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1,2-Dibromo-4-cyclopentenylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-Bromo-5-cyclopentenylphenyl)ethan-1-one (for R=CH₃) |
The direct replacement of the bromine atom on an aryl halide via nucleophilic aromatic substitution (SNAr) is typically challenging and requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For this compound, which lacks such activating groups, this reaction is generally unfavorable.
However, palladium-catalyzed cross-coupling reactions provide a powerful and mild alternative for achieving formal nucleophilic substitution. In these processes, the aryl bromide is transformed into a highly reactive organopalladium intermediate that then couples with a variety of nucleophiles. The Suzuki-Miyaura cross-coupling, which utilizes an arylboronic acid as the nucleophilic partner, is a prominent example used to form biaryl systems. vulcanchem.com
| Reaction Type | Reagents & Catalyst | Description | Product |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms a new carbon-carbon bond between the aromatic ring and another aryl group. vulcanchem.com | 4-Cyclopentenyl-1,1'-biphenyl (where Ar is Phenyl) |
| Heck Coupling | Alkene, Pd(OAc)₂, Base (e.g., Et₃N) | Forms a new carbon-carbon bond between the aromatic ring and a vinylic carbon. | 1-(4-Cyclopentenylphenyl)alkene |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Forms a new carbon-nitrogen bond, producing an arylamine. | N,N-Dialkyl-4-cyclopentenylaniline |
| Classical SNAr | NaOH, high temp/pressure | Direct displacement of bromine by a hydroxide (B78521) ion. | 4-Cyclopentenylphenol |
Metal-halogen exchange is a pivotal reaction for converting aryl halides into highly reactive organometallic reagents. wikipedia.org Treating this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures results in the exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu
This reaction is kinetically controlled and very fast, often proceeding at temperatures as low as -100 °C to prevent side reactions. wikipedia.orgtcnj.edu The resulting aryllithium species, 4-cyclopentenylphenyllithium, is a potent nucleophile and a strong base. It can be used in subsequent reactions with a wide range of electrophiles to introduce new functional groups at the former position of the bromine atom. tcnj.edu
| Electrophile | Reagent | Final Product after Work-up |
| Carbon Dioxide | 1. n-BuLi, -78 °C 2. CO₂ 3. H₃O⁺ | 4-Cyclopentenylbenzoic acid |
| Aldehyde (e.g., Acetaldehyde) | 1. n-BuLi, -78 °C 2. CH₃CHO 3. H₃O⁺ | 1-(4-Cyclopentenylphenyl)ethanol |
| Ketone (e.g., Acetone) | 1. n-BuLi, -78 °C 2. (CH₃)₂CO 3. H₃O⁺ | 2-(4-Cyclopentenylphenyl)propan-2-ol |
| Deuterium Source | 1. n-BuLi, -78 °C 2. D₂O | 1-Cyclopentenyl-4-deuteriobenzene |
Nucleophilic Substitution Reactions Involving the Bromine Atom
Reactivity of the Cyclopentenyl Group in this compound
The carbon-carbon double bond in the cyclopentenyl ring is a site of high electron density, making it susceptible to attack by electrophiles, primarily through oxidation and reduction reactions.
The double bond of the cyclopentenyl group can undergo various oxidation reactions, leading to different products depending on the oxidizing agent and conditions. These reactions can introduce oxygen-containing functional groups or cleave the ring entirely.
| Reaction Type | Reagent(s) | Intermediate/Product | Description |
| Epoxidation | m-CPBA or other peroxy acids | 4-(1,2-Epoxycyclopentyl)-1-bromobenzene | Adds a single oxygen atom across the double bond to form an epoxide. |
| Dihydroxylation | 1. OsO₄ (cat.), NMO or Cold, dilute KMnO₄, NaOH | 4-(1,2-Dihydroxycyclopentyl)-1-bromobenzene | Adds two hydroxyl groups across the double bond to form a vicinal diol. |
| Oxidative Cleavage | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Aldehyde-containing product | Ozonolysis cleaves the double bond, which upon reductive work-up yields aldehydes. |
| Strong Oxidation | Hot, concentrated KMnO₄ | Carboxylic acid-containing product | Harsher conditions lead to the cleavage of the double bond and oxidation of the resulting fragments to carboxylic acids. |
The double bond of the cyclopentenyl group can be readily reduced to a single bond, effectively saturating the five-membered ring.
The most common and efficient method for this transformation is catalytic hydrogenation. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Under standard conditions, this reaction is highly selective for the alkene double bond, leaving the aromatic ring and the carbon-bromine bond unaffected.
| Reaction Type | Reagents | Product | Description |
| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | 1-Bromo-4-cyclopentylbenzene. nih.gov | Addition of two hydrogen atoms across the double bond to yield a saturated cyclopentyl ring. |
Potential for Addition and Cycloaddition Reactions
The cyclopentenyl group in this compound presents a site for various addition and cycloaddition reactions. The double bond in the five-membered ring is susceptible to electrophilic addition, where an electrophile adds across the double bond. For instance, the reaction with a hydrohalic acid (HX) would be expected to proceed via a carbocation intermediate, with the bromine atom of the benzene ring influencing the regioselectivity of the addition.
Cycloaddition reactions, such as the Diels-Alder reaction, are also a possibility. In this [4+2] cycloaddition, the cyclopentenyl moiety could act as the dienophile, reacting with a conjugated diene. The stereochemistry of the resulting bicyclic product would be dictated by the endo rule, which favors the formation of the endo isomer due to secondary orbital interactions. The feasibility and outcome of these reactions would depend on the specific reagents and reaction conditions employed.
Mechanistic Investigations of Catalyzed Transformations of this compound
The transformation of this compound is often achieved through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
Catalytic Cycles in Transition Metal-Mediated Cross-Couplings (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
The generally accepted mechanism for transition-metal-catalyzed cross-coupling reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Oxidative Addition: This is typically the initial step where the low-valent transition metal catalyst, often a Pd(0) or Ni(0) complex, reacts with the aryl halide (this compound). nih.govnumberanalytics.comchimia.ch The metal center inserts itself into the carbon-bromine bond, leading to an increase in its oxidation state (e.g., from Pd(0) to Pd(II)). numberanalytics.comlibretexts.org The reactivity for this step generally follows the trend of I > Br > Cl for the halide. libretexts.orgnih.gov The mechanism of oxidative addition can be concerted, radical, or ionic, depending on the metal, ligands, and substrate. libretexts.orgnumberanalytics.comnih.gov For aryl halides, a concerted mechanism involving a three-membered transition state is common, particularly with second-row transition metals like palladium. libretexts.orgnih.gov
Transmetalation: Following oxidative addition, a second organic group is transferred to the metal center from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). nih.govnumberanalytics.com In the case of Suzuki-Miyaura coupling, this involves the reaction of the arylpalladium(II) halide intermediate with an organoboron compound in the presence of a base. rsc.org The base is crucial for the formation of a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. nih.gov This step is distinctive to the specific organometallic donor being used. nih.gov
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the metal center couple and are eliminated as the final product. numberanalytics.comfiveable.me The metal catalyst is simultaneously reduced to its original low-valent state, allowing it to re-enter the catalytic cycle. numberanalytics.comfiveable.me This step is crucial for both product formation and catalyst regeneration. numberanalytics.comfiveable.me
Table 1: Key Steps in Transition Metal-Mediated Cross-Coupling of this compound
| Step | Description | General Reactants | General Products |
| Oxidative Addition | The transition metal catalyst inserts into the carbon-bromine bond of this compound. numberanalytics.comlibretexts.org | This compound, Pd(0) or Ni(0) catalyst | Aryl-Pd(II)-Br or Aryl-Ni(II)-Br intermediate |
| Transmetalation | An organic group from an organometallic reagent is transferred to the palladium(II) or nickel(II) center. numberanalytics.comrsc.org | Aryl-Pd(II)-Br intermediate, Organometallic reagent (e.g., R-B(OH)₂) | Di-organo-Pd(II) intermediate |
| Reductive Elimination | The two organic groups on the palladium(II) or nickel(II) center couple to form the final product, regenerating the catalyst. numberanalytics.comfiveable.me | Di-organo-Pd(II) intermediate | Coupled product, Pd(0) or Ni(0) catalyst |
Role of Ligands and Electronic Effects in Catalytic Performance
Electronic Effects: The electronic properties of ligands can modulate the reactivity of the metal catalyst. numberanalytics.com Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition step. libretexts.org Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for other steps in the catalytic cycle. The electronic nature of the substituents on the aryl halide also plays a role. Electron-withdrawing groups on the aromatic ring of this compound can make the carbon-bromine bond more susceptible to oxidative addition. nih.govmdpi.com Studies have shown that electron-deficient aryl halides often react faster in oxidative addition. nih.govsemanticscholar.org
Ligand Field Strength: The strength of the ligand field influences the splitting of the metal's d-orbitals, which in turn affects the stability and reactivity of the complex. chemijournal.com Strong-field ligands create a larger energy gap between the d-orbitals, often leading to more stable, low-spin complexes. chemijournal.com Weak-field ligands result in a smaller splitting and can form less stable, high-spin complexes that may be more reactive. chemijournal.com
Table 2: Influence of Ligand Electronic Properties on Catalytic Steps
| Ligand Type | Effect on Metal Center | Impact on Oxidative Addition | Impact on Reductive Elimination |
| Electron-Donating | Increases electron density libretexts.org | Generally accelerates libretexts.org | Can be accelerated fiveable.me |
| Electron-Withdrawing | Decreases electron density | Generally slows | Can be facilitated |
Steric Considerations in Organometallic Reactions of this compound
Steric hindrance, arising from the size of the ligands and the substrate, is a crucial factor in organometallic reactions. numberanalytics.com
Ligand Bulk: Bulky ligands can have a profound effect on the coordination number and geometry of the metal center. acs.org For instance, bulky phosphine (B1218219) ligands can favor the formation of monoligated or bis-ligated metal complexes, which are often the active catalytic species. acs.orgnih.gov The steric bulk of ligands can also influence the rate and selectivity of the reaction by controlling the approach of the substrate to the metal center. aithor.com In some cases, bulky ligands can slow down reductive elimination. fiveable.me
Substrate Sterics: The steric profile of this compound itself will influence its reactivity. The cyclopentenyl group, while not exceptionally large, can still exert some steric influence on the approach of the bulky catalyst to the carbon-bromine bond. This steric hindrance can affect the rate of oxidative addition. For instance, ortho-substituted aryl halides often react slower than their para-substituted counterparts due to increased steric hindrance around the reaction site. While this compound is a para-substituted arene, the non-planar nature of the cyclopentenyl ring could introduce unique steric interactions. The stability of the resulting organometallic intermediates can also be affected by steric clashes between the cyclopentenyl group and the ligands on the metal center. numberanalytics.comrsc.org
Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 Cyclopentenylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-Bromo-4-cyclopentenylbenzene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
¹H NMR Spectral Interpretation, including Bromine-Induced Deshielding
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and cyclopentenyl protons. The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are deshielded due to the electron-withdrawing inductive effect of bromine, and are expected to resonate at a higher chemical shift (downfield) compared to the protons meta to the bromine. This deshielding effect is a well-documented phenomenon in substituted aromatic systems. researchgate.netresearchgate.net
The protons of the cyclopentenyl ring will display more complex signals. The vinylic protons are expected to appear in the alkene region of the spectrum, typically between 5.5 and 6.5 ppm. The allylic and aliphatic protons of the cyclopentenyl ring will resonate further upfield, with their chemical shifts and multiplicities determined by their neighboring protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to Br) | ~7.45 | Doublet |
| Aromatic (meta to Br) | ~7.15 | Doublet |
| Vinylic | ~6.10 | Multiplet |
| Allylic | ~2.50 | Multiplet |
| Aliphatic | ~2.00 | Multiplet |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which, contrary to simple electronegativity predictions, can result in a more shielded (upfield) signal than might be expected. stackexchange.com The other aromatic carbons will have chemical shifts characteristic of a substituted benzene ring.
The sp² hybridized carbons of the cyclopentenyl double bond will appear in the downfield region of the spectrum, typically between 120 and 140 ppm. The sp³ hybridized carbons of the cyclopentenyl ring will be found in the upfield aliphatic region.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br (ipso) | ~121 |
| C-aromatic (quaternary) | ~145 |
| CH-aromatic (ortho to Br) | ~132 |
| CH-aromatic (meta to Br) | ~128 |
| C-vinylic | ~135, ~130 |
| C-allylic | ~35 |
| C-aliphatic | ~25 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho and meta protons on the aromatic ring. Within the cyclopentenyl ring, it would establish the connectivity between the vinylic, allylic, and aliphatic protons, helping to trace the spin system of the ring. harvard.edumasterorganicchemistry.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. harvard.educreative-biostructure.com This would allow for the direct assignment of each protonated carbon in both the aromatic and cyclopentenyl moieties by linking the previously discussed ¹H and ¹³C signals.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy (e.g., C-Br and Cyclopentenyl Vibrations)
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on an sp² hybridized carbon. spectroscopyonline.comspectroscopyonline.com
Alkene C-H Stretching: A band in the region of 3010-3095 cm⁻¹ is anticipated for the C-H bonds of the cyclopentenyl double bond. spectroscopyonline.com
Aliphatic C-H Stretching: Stronger bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would correspond to the C-H bonds of the sp³ hybridized carbons in the cyclopentenyl ring. spectroscopyonline.com
Aromatic C=C Stretching: One or more sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the benzene ring. spectroscopyonline.com
Alkene C=C Stretching: A band of variable intensity, typically around 1640-1680 cm⁻¹, would indicate the presence of the carbon-carbon double bond in the cyclopentenyl ring. spectroscopyonline.com
C-Br Stretching: A strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹, is characteristic of the C-Br stretching vibration.
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Alkene C-H Stretch | 3010-3095 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| Alkene C=C Stretch | 1640-1680 |
| C-Br Stretch | 500-600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, polarizable bonds.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the FTIR spectrum, typically gives a strong and sharp band in the Raman spectrum. The aromatic C=C stretching vibrations in the 1580-1610 cm⁻¹ region are also usually prominent. rsc.orgresearchgate.net
Alkene C=C Stretch: The C=C stretching vibration of the cyclopentenyl ring around 1640-1680 cm⁻¹ is expected to be a strong band in the Raman spectrum due to the high polarizability of the double bond. nih.gov
C-Br Stretch: The C-Br stretching vibration, also observable in FTIR, would appear in the low-frequency region of the Raman spectrum. rsc.org
The combination of these spectroscopic techniques provides a robust and detailed structural confirmation of this compound, highlighting the interplay of the aromatic and cycloalkene moieties within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of organic molecules through the analysis of their fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₁₁H₁₂Br, the presence of bromine is a key consideration due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge (m/z) units.
While direct HRMS data for this compound is not widely published, the expected exact masses for the two major isotopic molecular ions can be calculated. These precise mass values are critical for distinguishing the compound from other molecules with the same nominal mass but different elemental formulas.
Table 1: Calculated HRMS Data for this compound (C₁₁H₁₂Br)
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
| [C₁₁H₁₂⁷⁹Br]⁺ | ⁷⁹Br | 223.0195 |
| [C₁₁H₁₂⁸¹Br]⁺ | ⁸¹Br | 225.0175 |
Note: Data is calculated based on IUPAC atomic weights and isotopic abundances.
The observation of this distinct isotopic doublet in an HRMS spectrum would provide strong evidence for the presence of a single bromine atom in the molecule and confirm its elemental composition.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture before individual mass analysis. brjac.com.br This is particularly useful for assessing the purity of a synthesized compound and for identifying it based on its retention time and mass spectrum. thermofisher.cn In the analysis of this compound, GC would separate it from any starting materials, byproducts, or isomers. The subsequent mass analysis by the MS detector would then provide a mass spectrum that can be compared to spectral libraries or used for structural confirmation.
The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" that is unique to the molecule's structure. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring. whitman.edu The fragmentation of this compound is expected to be influenced by the bromo-aromatic system and the cyclopentenyl substituent.
Key expected fragmentation pathways include:
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion [C₁₁H₁₂]⁺. This is a common fragmentation pathway for halogenated compounds.
Loss of the cyclopentenyl group: Cleavage of the bond between the aromatic ring and the cyclopentenyl group can occur, leading to a brominated benzene radical cation or a cyclopentenyl cation.
Benzylic cleavage: The bond beta to the aromatic ring within the cyclopentenyl group is susceptible to cleavage, which could lead to the formation of a stable tropylium-like ion, a common feature in the mass spectra of alkylbenzenes. youtube.com
Retro-Diels-Alder reaction: The unsaturated cyclopentenyl ring could potentially undergo a retro-Diels-Alder fragmentation, leading to the loss of a C₂H₂ or C₃H₄ neutral fragment.
The resulting mass spectrum would be a composite of these and other fragmentation processes, with the relative intensities of the fragment ions depending on their stability.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Origin | Predicted m/z |
| [C₁₁H₁₂Br]⁺ | Molecular Ion | 223/225 |
| [C₁₁H₁₂]⁺ | Loss of Br | 144 |
| [C₆H₄Br]⁺ | Loss of cyclopentenyl radical | 155/157 |
| [C₅H₇]⁺ | Cyclopentenyl cation | 67 |
Note: The m/z values are for the most abundant isotopes and the presence of bromine will result in isotopic peaks for bromine-containing fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the brominated benzene chromophore. The presence of the cyclopentenyl group, which is in conjugation with the benzene ring, is expected to influence the position and intensity of the absorption bands compared to simple bromobenzene (B47551).
Aromatic compounds typically exhibit two main absorption bands:
The E-band (ethylenic) , which is a high-energy transition (typically around 200-220 nm) corresponding to the π → π* transition of the benzene ring.
The B-band (benzenoid) , which is a lower-energy, less intense transition (typically around 250-280 nm) that shows fine structure in non-polar solvents.
The conjugation with the double bond of the cyclopentenyl ring is expected to cause a bathochromic (red) shift in these absorption bands to longer wavelengths. The bromine atom, being a chromophore itself with lone pairs of electrons, will also influence the spectrum.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) | Notes |
| E-band (π → π) | 210 - 230 | Influenced by conjugation with the cyclopentenyl group. |
| B-band (π → π) | 260 - 290 | Expected to show a red shift due to conjugation and the bromo substituent. May exhibit fine structure. |
Note: The exact λmax values would need to be determined experimentally and can be influenced by the solvent used.
Computational Chemistry and Theoretical Studies on 1 Bromo 4 Cyclopentenylbenzene
Reaction Mechanism Investigations via Computational Modeling
Transition State Characterization and Reaction Pathway Elucidation
Energetic Analysis of Intermediates and Products
Similarly, there is a lack of specific energetic analyses for reaction intermediates and products stemming from 1-Bromo-4-cyclopentenylbenzene. This type of study would provide thermodynamic data, such as the relative stability of different chemical species involved in a reaction, which is fundamental to predicting reaction outcomes and feasibility.
Structure-Reactivity Relationship Studies of this compound
While general principles of structure-reactivity can be applied, specific computational studies detailing these relationships for this compound are absent.
Assessment of Electronic Effects of Substituents
Although the bromine and cyclopentenyl groups are known to exert specific electronic effects (inductive and resonance), detailed computational assessments quantifying these effects on the reactivity of the this compound molecule are not available. Such an analysis would typically involve calculating and comparing properties like atomic charges and orbital energies with related substituted benzenes.
Steric Effects and Conformational Analysis
A complete conformational analysis, including the energetic barriers to rotation and the preferred spatial arrangement of the cyclopentenyl group relative to the brominated benzene (B151609) ring, has not been documented for this specific molecule. These steric factors are critical in determining how the molecule interacts with other reactants.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
No specific Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map is a powerful computational tool that visualizes the electron density around a molecule, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). cdnsciencepub.comresearchgate.net This analysis is key to predicting the regioselectivity of its chemical reactions.
Advanced Research Applications of 1 Bromo 4 Cyclopentenylbenzene in Chemical Synthesis
Role as a Strategic Building Block in Organic Synthesis
1-Bromo-4-cyclopentenylbenzene is an aromatic compound featuring a benzene (B151609) ring substituted with both a bromine atom and a cyclopentenyl group. This structure positions it as a potentially valuable intermediate in synthetic chemistry. The bromine atom serves as a versatile functional handle, particularly for forming new carbon-carbon bonds through various cross-coupling reactions. The cyclopentenyl group, an unsaturated cyclic alkene, offers sites for further functionalization.
While detailed research findings on the specific applications of this compound are limited in publicly available literature, its structural motifs are common in several classes of valuable chemicals.
Synthesis of Complex Organic Molecules
As a substituted bromobenzene (B47551), this compound is a logical candidate for use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks by creating new carbon-carbon bonds where the bromine atom is located. Such intermediates are frequently used as building blocks in the synthesis of pharmaceuticals and other biologically active compounds.
Precursor for Agrochemicals
Aromatic halides are foundational in the agrochemical industry. Halogenated compounds are often used as intermediates in the production of herbicides and pesticides. The specific utility of this compound as a direct precursor in the synthesis of modern agrochemicals is not extensively documented in available research. However, related structures, such as other brominated aromatic compounds, are known to be employed in creating more complex molecules for agricultural applications. solubilityofthings.com
Intermediate in Specialty Chemical Production
Beyond pharmaceuticals and agrochemicals, brominated aromatic compounds serve as key intermediates in the production of a wide range of specialty chemicals. chemimpex.com These can include performance-enhancing additives for polymers, electronic chemicals, and other high-value materials. The reactivity of the carbon-bromine bond allows for its conversion into other functional groups, making it a strategic component for multi-step synthetic processes.
Contributions to Materials Science and Advanced Materials Development
The combination of a rigid aromatic core, a reactive bromo-group, and a polymerizable alkene moiety suggests that this compound could be a valuable monomer or intermediate in materials science.
Development of Specialty Polymers and Resins
The cyclopentenyl group contains a double bond that can potentially undergo polymerization. This makes the molecule a candidate for incorporation into polymer chains, potentially creating specialty polymers and resins. The bulky cyclopentenyl group and the rigid benzene ring could impart desirable thermal or mechanical properties to the resulting material. chemimpex.com
Synthesis of Functional Materials (e.g., Organic Semiconductors, Conductive Polymers, Liquid Crystals)
The synthesis of functional organic materials often relies on building blocks that possess specific electronic and structural properties. Conjugated systems, like the one present in this compound, are the basis for organic semiconductors and conductive polymers. While direct application of this specific compound is not widely reported, related brominated aromatic molecules are used as precursors for materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals. The general structure allows for tuning electronic properties through chemical modification, a key strategy in the development of advanced functional materials.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁Br | americanchemicalsuppliers.com |
| Molecular Weight | 223.11 g/mol | americanchemicalsuppliers.com |
| CAS Number | 6725-74-2 | americanchemicalsuppliers.com |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Benzene |
Preparation of Nanomaterials and Quantum Dots
While direct applications of this compound in the synthesis of nanomaterials and quantum dots are not extensively documented, its nature as an aryl halide suggests its potential as a precursor in such fabrications. Aryl halides are foundational in the on-surface synthesis of carbon-based nanostructures. mdpi.com These reactions, often Ullmann-type couplings, involve the dehalogenation of aryl halide precursors on metal substrates to form carbon-carbon bonds, leading to the creation of zero-dimensional, one-dimensional, and two-dimensional nanostructures. mdpi.com
The general strategy involves the functionalization of molecular precursors with halogen substituents. mdpi.com For instance, the on-surface Ullmann coupling of aryl halides can lead to the formation of single bonds and the construction of 2D porous network structures. mdpi.com This bottom-up approach allows for the atomically precise fabrication of large-scale carbon nanostructures. mdpi.com
Furthermore, aryl halides are utilized in the synthesis of other types of nanomaterials. For example, they can be used in the synthesis of symmetric and asymmetric sulfides using elemental sulfur in the presence of a copper ferrite (B1171679) nanocatalyst. nanomaterchem.com Similarly, copper ferrite nanoparticles have been employed as a catalyst for the synthesis of diaryl, alkyl, and aryl sulfones from aryl halides. nanomaterchem.com The synthesis of N-arylureas and their subsequent N-arylation with aryl halides can also be achieved using copper nanoparticles supported on natural Natrolite zeolite. rsc.org
Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties. turkjps.orgsigmaaldrich.comnanografi.com While the direct use of this compound in QD synthesis is not specified, the broader class of organobromine compounds can play a role. For instance, perovskite quantum dots can incorporate bromine in their composition (ABX3, where X can be Br). sigmaaldrich.com The synthesis of carbon quantum dots (CQDs), which are small carbon nanoparticles, can be achieved through various top-down and bottom-up approaches. turkjps.organton-paar.com The functionalization of these QDs is crucial for their application in fields like bioimaging and drug delivery. turkjps.orgsigmaaldrich.com Given the reactivity of the bromine atom in this compound, it could potentially be used to functionalize the surface of existing nanomaterials or to act as a building block in the bottom-up synthesis of novel nanostructures.
Future Directions in Research and Development for this compound
The future research and development landscape for this compound is poised to explore more sustainable synthetic methodologies, novel catalytic transformations, and stereoselective applications, leveraging its unique chemical functionalities.
Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The development of sustainable and green chemistry approaches for the synthesis and utilization of organobromine compounds like this compound is a critical area of future research. researchgate.net Traditional bromination methods often involve hazardous reagents like molecular bromine. nih.gov Green chemistry principles encourage the reduction or elimination of hazardous substances in chemical processes.
Future research will likely focus on several key areas:
Alternative Brominating Agents: Exploring the use of safer and more sustainable brominating agents to replace molecular bromine. nih.gov This includes compounds like N-bromosuccinimide (NBS) and the in-situ generation of bromine from less hazardous precursors. nih.gov
Green Solvents: The use of environmentally benign solvents, such as water or ionic liquids, is a cornerstone of green chemistry. nih.gov Research into performing the synthesis and reactions of this compound in these solvents will be crucial. For example, Suzuki coupling reactions of aryl bromides have been successfully carried out in water. researchgate.net
Catalytic Processes: The development of highly efficient and recyclable catalysts can significantly improve the sustainability of synthetic processes. nanomaterchem.comnanomaterchem.com This includes the use of nanoparticle catalysts, which can often be easily separated and reused. nanomaterchem.comnanomaterchem.comrsc.orgnih.gov
Electrosynthesis: Organic electrosynthesis presents a green alternative to traditional redox reactions, as it uses electricity as a "reagent," reducing the need for chemical oxidants or reductants and often proceeding under mild conditions with high atom economy. researchgate.net
The following table summarizes potential green chemistry approaches for the synthesis and utilization of this compound:
| Approach | Description | Potential Benefits |
| Alternative Brominating Agents | Use of reagents like N-bromosuccinimide or in-situ generated bromine. nih.gov | Reduced toxicity and handling risks. |
| Green Solvents | Employing solvents such as water or ionic liquids for reactions. nih.govresearchgate.net | Reduced environmental impact and improved safety. |
| Recyclable Catalysts | Development of heterogeneous or nanoparticle catalysts. nanomaterchem.comnanomaterchem.com | Lower catalyst loading, easier product purification, and catalyst reuse. |
| Electrosynthesis | Utilizing electrochemical methods for synthesis and transformations. researchgate.net | High atom economy, mild reaction conditions, and avoidance of hazardous reagents. |
Exploration of Novel Catalytic Systems for its Transformations
The bromine atom in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. thieme-connect.com Future research will undoubtedly focus on exploring novel and more efficient catalytic systems for its transformations.
Key areas of exploration include:
Heck Coupling: This reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. nih.gov Novel catalyst systems for the Heck reaction of this compound could involve different palladium sources, ligands, and reaction conditions to improve yields and selectivity. researchgate.net The use of ionic liquids as reaction media has also been explored for Heck reactions. nih.gov
Suzuki Coupling: The Suzuki coupling reaction, which couples organoboron compounds with aryl halides, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org Research into new palladium catalysts and ligands for the Suzuki coupling of this compound with various boronic acids or their derivatives will continue to be an active area. researchgate.netreddit.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.org Developing more robust and copper-free Sonogashira coupling methods for this compound would be a significant advancement. libretexts.org
Other Cross-Coupling Reactions: Exploration of other cross-coupling reactions, such as Stille, Hiyama, and Negishi couplings, with this compound could open up new synthetic pathways.
The following table highlights some important cross-coupling reactions applicable to this compound and the typical catalysts involved:
| Reaction | Coupling Partner | Typical Catalyst System |
| Heck Coupling | Alkene | Pd(OAc)₂, Pd(dppf)Cl₂, Pd-NHC complexes nih.govresearchgate.netreddit.com |
| Suzuki Coupling | Organoboron Compound | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/PCy₃ organic-chemistry.orgvulcanchem.com |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI wikipedia.orggold-chemistry.orgnrochemistry.com |
Stereo- and Enantioselective Syntheses Involving the Cyclopentenyl Moiety
The cyclopentenyl moiety of this compound offers opportunities for stereo- and enantioselective syntheses, leading to the formation of chiral molecules with potential biological activity. rsc.orgbeilstein-journals.orgzendy.io Polysubstituted cyclopentene (B43876) and cyclopentane (B165970) frameworks are present in numerous natural products and bioactive molecules. rsc.org
Future research in this area will likely focus on:
Asymmetric Hydrogenation: The enantioselective hydrogenation of the cyclopentenyl double bond could provide access to chiral cyclopentyl derivatives.
Asymmetric Dihydroxylation and Epoxidation: The introduction of hydroxyl groups or an epoxide across the double bond in an enantioselective manner would yield valuable chiral building blocks. beilstein-journals.org
[3+2] Cycloaddition Reactions: Phosphine-catalyzed [3+2] cycloaddition reactions of allenes with electron-deficient olefins are a well-established method for constructing functionalized cyclopentenes. nih.gov Adapting these methods to derivatives of this compound could lead to complex, polycyclic structures.
Domino Reactions: Rhodium-catalyzed domino sequences involving vinyldiazoacetates and chiral allyl alcohols have been shown to produce cyclopentanes with high stereoselectivity. nih.gov
The development of new chiral catalysts and synthetic methodologies will be crucial for achieving high levels of stereo- and enantioselectivity in reactions involving the cyclopentenyl group of this compound. rsc.orgnih.govnih.gov
The following table lists some potential stereoselective reactions involving the cyclopentenyl moiety:
| Reaction Type | Potential Chiral Product | Key Transformation |
| Asymmetric Hydrogenation | Chiral 1-bromo-4-cyclopentylbenzene | Enantioselective reduction of the C=C double bond. |
| Asymmetric Dihydroxylation | Chiral 1-bromo-4-(dihydroxycyclopentyl)benzene | Enantioselective addition of two hydroxyl groups. beilstein-journals.org |
| Asymmetric Epoxidation | Chiral 1-bromo-4-(epoxycyclopentyl)benzene | Enantioselective formation of an epoxide ring. researchgate.net |
| [3+2] Cycloaddition | Fused or spiro-cyclic cyclopentane derivatives | Formation of a new five-membered ring. nih.gov |
Q & A
Basic Research Question
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and cyclopentenyl protons (δ 5.5–6.2 ppm). Bromine induces deshielding in adjacent carbons .
- IR Spectroscopy: Confirm C-Br stretch (~560 cm⁻¹) and cyclopentenyl C=C (~1650 cm⁻¹) .
- Mass Spectrometry: Look for molecular ion [M]⁺ at m/z 224 (C₁₁H₁₁Br) and isotopic Br pattern (1:1 for ⁷⁹Br/⁸¹Br) .
How can researchers distinguish between regioisomers (e.g., ortho vs. para substitution) in brominated cyclopentenylbenzenes?
Advanced Research Question
- NOESY NMR: Detect spatial proximity between cyclopentenyl protons and aromatic protons to confirm para substitution .
- X-ray Crystallography: Resolve ambiguity in solid-state structures .
- DFT Calculations: Compare theoretical vs. experimental NMR shifts for competing regioisomers .
What safety protocols are essential when handling this compound?
Basic Research Question
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .
- Store in amber glass under inert gas (N₂/Ar) to prevent light/moisture degradation .
- Emergency measures: For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
How should air-sensitive reactions involving this compound be performed?
Advanced Research Question
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
- Purge solvents with N₂ and pre-dry catalysts (e.g., Pd/C at 150°C under vacuum) .
- Monitor reaction progress in situ via FTIR or Raman spectroscopy .
What are the primary applications of this compound in organic synthesis?
Basic Research Question
- Cross-Coupling: Acts as a versatile electrophile in Suzuki, Heck, or Buchwald-Hartwig reactions to form biaryl or styrenyl derivatives .
- Pharmaceutical Intermediates: Used to synthesize kinase inhibitors or anti-inflammatory agents via subsequent functionalization .
Can this compound be used in asymmetric catalysis?
Advanced Research Question
- Chiral Ligand Design: Pair with chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed asymmetric allylic alkylation .
- Enantioselective Cyclopropanation: Utilize Rh(II)-catalyzed reactions with diazo compounds to form strained carbocycles .
Challenges: Steric hindrance from the cyclopentenyl group may reduce enantiomeric excess (ee).
How should researchers address contradictory data in synthetic yield or spectroscopic results?
Advanced Research Question
- Reproducibility Checks: Repeat reactions with freshly distilled solvents and reagents to rule out impurities .
- Multi-Technique Validation: Cross-validate NMR with LC-MS and elemental analysis .
- Peer Review: Collaborate with independent labs to verify anomalous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
